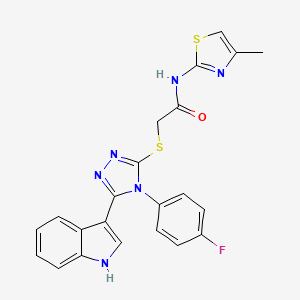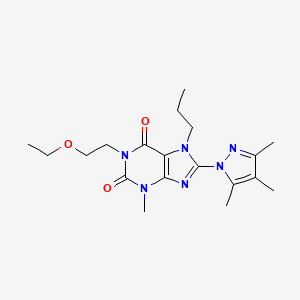
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFDA, is a fluorescent dye used in scientific research. It is commonly used to measure reactive oxygen species (ROS) in cells and tissues. The purpose of
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide involves the reaction of N,N-dimethylformamide dimethyl acetal with 3,4-dichlorobenzyl isocyanate, followed by the addition of sodium hydroxide and the subsequent reaction with (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl chloride.
Starting Materials
N,N-dimethylformamide dimethyl acetal, 3,4-dichlorobenzyl isocyanate, sodium hydroxide, (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl chloride
Reaction
Step 1: N,N-dimethylformamide dimethyl acetal is reacted with 3,4-dichlorobenzyl isocyanate in the presence of a catalyst to form (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl isocyanate., Step 2: Sodium hydroxide is added to the reaction mixture to hydrolyze the isocyanate group and form (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl carbamate., Step 3: (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl chloride is added to the reaction mixture to form the final product, (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide.
作用機序
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule when it reacts with ROS. This reaction is specific to ROS and does not occur with other molecules. The fluorescence of (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can be measured using a fluorescence microscope or a flow cytometer.
生化学的および生理学的効果
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide has no direct biochemical or physiological effects on cells or tissues. Its only effect is to fluoresce in the presence of ROS, which allows researchers to measure ROS levels.
実験室実験の利点と制限
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a highly sensitive and specific tool for measuring ROS levels in cells and tissues. It is relatively easy to use and can be used in a variety of experimental systems. However, (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide has some limitations. It is not specific to any particular ROS species and can also react with other molecules that are present in cells and tissues. Additionally, the fluorescence of (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can be affected by factors such as pH and temperature, which can make interpretation of results challenging.
将来の方向性
There are several future directions for research involving (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide. One area of interest is the development of new fluorescent dyes that are more specific for particular ROS species. Another area of interest is the development of new techniques for measuring ROS levels in vivo, which would allow researchers to study oxidative stress in living organisms. Additionally, there is interest in using (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide to study the effects of ROS on specific cellular processes, such as DNA damage and apoptosis.
科学的研究の応用
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is widely used in scientific research to measure ROS levels in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues if not properly regulated. (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a useful tool for researchers studying oxidative stress, which is a condition in which there is an imbalance between ROS production and antioxidant defenses.
特性
IUPAC Name |
(3E)-1-[(3,4-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZOOPPLUIDQPY-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)


![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)
![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)